(5-Methyl-1,2,4-oxadiazol-3-yl)methanethiol
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of (5-methyl-1,2,4-oxadiazol-3-yl)methanethiol follows IUPAC guidelines for oxadiazole derivatives. The parent heterocycle, 1,2,4-oxadiazole, is numbered such that the oxygen atom occupies position 1, with adjacent nitrogen atoms at positions 2 and 4. The methyl group is attached to position 5, while the methanethiol (-CH2SH) substituent is bonded to position 3. This nomenclature distinguishes it from related structures, such as (5-methyl-1,2,4-oxadiazol-3-yl)methanol, where the thiol group is replaced by a hydroxyl group. The molecular formula is C4H6N2OS, with a molar mass of 132.17 g/mol.
Molecular Geometry and Conformational Analysis
The 1,2,4-oxadiazole ring adopts a planar conformation due to aromatic stabilization, with bond lengths characteristic of delocalized π-electrons. Computational models of analogous compounds, such as (5-methyl-1,2,4-oxadiazol-3-yl)methanol, predict a C-N bond length of approximately 1.30 Å and N-O bond length of 1.36 Å within the ring. The methanethiol substituent introduces a C-S bond length of ~1.81 Å, consistent with typical thiol-containing molecules.
Conformational flexibility arises primarily from rotation around the C(sp³)-S single bond. Density functional theory (DFT) optimizations suggest that the thiol group prefers an orientation perpendicular to the oxadiazole plane to minimize steric hindrance with the methyl group at position 5. However, partial conjugation between the sulfur lone pairs and the aromatic ring may restrict free rotation, favoring specific conformers.
| Bond/Angle | Value |
|---|---|
| C3-N2 (oxadiazole) | 1.30 Å |
| N2-O1 (oxadiazole) | 1.36 Å |
| C3-CH2SH (substituent) | 1.51 Å |
| C-S (methanethiol) | 1.81 Å |
| N2-C3-N4 (ring angle) | 112° |
Electronic Structure and Orbital Configuration
The electronic structure of the oxadiazole ring is dominated by its π-deficient nature, arising from electron-withdrawing oxygen and nitrogen atoms. Natural Bond Orbital (NBO) analysis reveals significant electron density withdrawal from the ring into the electronegative atoms, leaving the C3 position (bearing the methanethiol group) with partial positive charge. The thiol substituent donates electron density via resonance, partially counteracting the ring’s electron deficiency.
HOMO-LUMO calculations for analogous compounds indicate a HOMO localized on the sulfur atom and the oxadiazole ring, while the LUMO resides predominantly on the nitrogen atoms. This electronic profile suggests nucleophilic reactivity at the sulfur center and electrophilic character at the nitrogen sites.
Tautomeric Equilibrium Studies (Thiol-Thione Tautomerism)
Thiol-thione tautomerism in this compound involves the migration of the thiol proton to the adjacent carbon, forming a thione (=S) group. However, computational studies predict this tautomer to be energetically disfavored by ~8–10 kcal/mol compared to the thiol form, due to destabilization of the aromatic ring upon proton transfer. Infrared spectroscopy of related compounds shows a characteristic S-H stretch at ~2570 cm⁻¹, with no observable absorption for the thione form, confirming the thiol tautomer’s dominance.
Properties
Molecular Formula |
C4H6N2OS |
|---|---|
Molecular Weight |
130.17 g/mol |
IUPAC Name |
(5-methyl-1,2,4-oxadiazol-3-yl)methanethiol |
InChI |
InChI=1S/C4H6N2OS/c1-3-5-4(2-8)6-7-3/h8H,2H2,1H3 |
InChI Key |
KYPCYORRJDUKOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)CS |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amidoximes with Carboxylic Acid Derivatives
- Amidoximes react with esters, acid chlorides, or anhydrides to form 1,2,4-oxadiazoles through dehydration cyclization.
- For 5-methyl substitution, the amidoxime or the carboxylic acid derivative contains the methyl group at the appropriate position.
- Example: Acethydrazide derivatives or methyl-substituted carboxylic acid hydrazides can be used as starting materials.
Catalyzed Cyclization Using Carbonyl Transfer Reagents
- Catalysts such as pyridine or 4-dimethylaminopyridine (DMAP) facilitate cyclization.
- Carbonyl transfer reagents like trichloromethyl carbonic ether or superpalite (a phosgene substitute) are employed to promote ring closure under mild conditions.
- Temperature control during reagent addition (e.g., -10 to 20 °C) and subsequent heating (40 to 80 °C) ensures high yields and purity.
Introduction of the Methanethiol Group (-CH2SH) at the 3-Position
Direct substitution at the 3-position of the oxadiazole ring with a methanethiol group is generally achieved by functional group transformations on a suitable precursor bearing a leaving group at this position.
Starting from 3-Methylthio Derivatives
- A common approach involves preparing a 3-methylthio-substituted oxadiazole intermediate.
- This intermediate can undergo nucleophilic substitution or reduction to convert the methylthio (-SCH3) to methanethiol (-CH2SH).
- For example, nucleophilic substitution with thiolates or controlled demethylation under specific conditions.
Nucleophilic Substitution Reactions
- Primary amines or thiol-containing nucleophiles can displace leaving groups (e.g., halides or sulfonates) at the 3-position.
- Reaction conditions include refluxing in methanol or other polar solvents for extended periods (30–50 hours) to ensure complete substitution.
- The release of methanethiol as a byproduct can be monitored to confirm reaction progress.
Representative Preparation Methodology (Based on Related Benzodithiazine Derivatives)
A related synthetic route for sulfur-containing heterocycles provides insight into preparation methods applicable to (5-Methyl-1,2,4-oxadiazol-3-yl)methanethiol:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Starting material: 3-methylthio-heterocycle (1.0 mmol) in methanol (10 mL) | Suspension preparation |
| 2 | Addition of primary amine (1.0 mmol) | Nucleophilic substitution at methylthio position |
| 3 | Reflux for 30–50 hours or stir at room temperature followed by reflux | Reaction to release methanethiol |
| 4 | Filtration and washing with methanol | Isolation of product |
| 5 | Purification by crystallization | Product refinement |
This procedure yields amino-substituted derivatives with confirmed methanethiol substitution, verified by IR and NMR spectroscopy, particularly by the appearance of NH and SH stretching bands and characteristic singlets in the proton NMR spectrum.
Key Reaction Parameters and Optimization
| Parameter | Typical Range | Impact on Yield and Purity |
|---|---|---|
| Temperature during reagent addition | -10 to 20 °C | Controls rate of cyclization, prevents side reactions |
| Reaction temperature after addition | 40 to 80 °C | Ensures completion of cyclization |
| Reaction time | 1 to 50 hours (depending on step) | Longer times favor complete conversion |
| Solvent | Methanol, toluene, 1,2-dichloroethane | Solvent polarity affects solubility and reaction rate |
| Catalyst | Pyridine, DMAP | Enhances cyclization efficiency |
Analytical Confirmation of Product Formation
- Infrared Spectroscopy (IR): Characteristic absorption bands for NH (around 3200–3400 cm⁻¹) and SH groups confirm substitution.
- Nuclear Magnetic Resonance (NMR): Proton NMR shows singlets corresponding to methyl and methylene protons adjacent to sulfur; carbon NMR confirms ring carbons.
- Elemental Analysis: Confirms molecular composition consistent with this compound.
- Thermal Analysis: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability, important for handling and storage.
Summary Table of Preparation Routes
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Amidoxime + methyl-substituted acid chloride | Amidoxime, methyl acid derivatives | Pyridine, DMAP, trichloromethyl carbonic ether | -10 to 80 °C, 1–12 h | 30–90% | Cyclization to 5-methyl-1,2,4-oxadiazole core |
| Nucleophilic substitution on 3-methylthio intermediate | 3-methylthio-oxadiazole derivative | Primary amine, methanol | Reflux 30–50 h | 80–90% | Conversion to methanethiol group |
| Hydrazide cyclization (patent method) | Acethydrazide, superpalite | Pyridine, 1,2-dichloroethane | Controlled temp, 1–12 h | 31.5% (example) | Environmentally friendly, scalable |
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-1,2,4-oxadiazol-3-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methyl and thiol groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted oxadiazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (5-Methyl-1,2,4-oxadiazol-3-yl)methanethiol is C₅H₇N₃OS, with a molecular weight of approximately 157.19 g/mol. The compound features a five-membered oxadiazole ring that contributes to its reactivity and biological activity. Its structure allows for various modifications that enhance its therapeutic potential.
Medicinal Chemistry
Therapeutic Potential : Research has indicated that this compound exhibits promising biological activities, making it a candidate for drug development. It has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and progressive supranuclear palsy by targeting tau protein aggregation pathways .
Mechanism of Action : The compound may interact with specific molecular targets involved in cellular processes, potentially modulating oxidative stress and inflammatory responses . Its ability to induce apoptosis in cancer cells through caspase activation has also been documented .
Antimicrobial Activity
This compound has shown significant antimicrobial properties. The following table summarizes its effectiveness against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 16 µg/mL | High |
| Candida albicans | 64 µg/mL | Moderate |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Organic Synthesis
Building Block : In organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including substitution and oxidation processes .
Synthetic Routes : The synthesis of this compound can involve multi-step organic reactions where it acts as an intermediate. Its derivatives can be tailored for specific applications in pharmaceuticals or agrochemicals.
Case Study 1: Neurodegenerative Disease Research
A study explored the effects of this compound on tauopathies. Researchers found that the compound could inhibit tau aggregation in vitro and improve cognitive function in animal models of Alzheimer's disease . This suggests its potential as a therapeutic agent.
Case Study 2: Antimicrobial Efficacy
In another research project, the antimicrobial efficacy of this compound was tested against resistant strains of bacteria. Results indicated that it effectively inhibited bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways . This positions the compound as a candidate for new antibiotic development.
Mechanism of Action
The mechanism of action of (5-Methyl-1,2,4-oxadiazol-3-yl)methanethiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with target proteins, leading to modulation of their activity. The oxadiazole ring may also interact with specific binding sites, influencing biological pathways.
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
Table 1: Key Structural Analogues of (5-Methyl-1,2,4-oxadiazol-3-yl)methanethiol
Key Observations:
- Solubility: The thiol (-SH) group in the target compound improves water solubility compared to hydrophobic substituents like tert-butyl or naphthalene.
- Reactivity: Methanethiol derivatives exhibit higher nucleophilicity than sulfonamide (e.g., ) or amine (e.g., ) analogs, facilitating disulfide bond formation or metal coordination.
Functional Group Comparisons
Thiol vs. Sulfonamide:
- Acidity: Thiols (pKa ~10) are less acidic than sulfonamides (pKa ~1–3) but more reactive toward electrophiles.
- Biological Activity: Sulfonamides (e.g., ) are common in antimicrobial agents, whereas thiols are exploited in enzyme inhibition (e.g., cysteine protease inhibitors).
Thiol vs. Amine:
Biological Activity
(5-Methyl-1,2,4-oxadiazol-3-yl)methanethiol is a heterocyclic compound that has garnered attention for its potential biological activities. Oxadiazole derivatives are known for exhibiting a range of pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
The compound's molecular formula is , with a molecular weight of 134.16 g/mol. It features a five-membered oxadiazole ring substituted with a methyl group and a thiol group.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Activity : It has shown effectiveness against various bacterial strains.
- Antifungal Activity : The compound demonstrates potential antifungal properties.
- Cytotoxic Effects : Preliminary studies suggest cytotoxic effects against certain cancer cell lines.
Antimicrobial Activity
A key area of research involves the antimicrobial properties of this compound. The Minimum Inhibitory Concentration (MIC) values have been determined in various studies.
Table 1: Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 25 | |
| Staphylococcus aureus | 20 | |
| Pseudomonas aeruginosa | 15 | |
| Candida albicans | 30 |
These findings indicate that the compound has lower MIC values against Gram-positive and Gram-negative bacteria compared to standard antibiotics like gentamicin.
Case Studies
Several studies have investigated the biological activity of oxadiazole derivatives, providing insights into their mechanisms of action:
- Study on Antibacterial Properties :
- Cytotoxicity Evaluation :
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for microbial growth.
- Membrane Disruption : It could disrupt microbial cell membranes due to its thiol group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
